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Rolapitant (1R,2R,3R)-Isomer

Cat. No.: B13442604
M. Wt: 500.5 g/mol
InChI Key: FIVSJYGQAIEMOC-XARZLDAJSA-N
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Description

Overview of Tachykinin Neurotransmitter System and Substance P/Neurokinin-1 (NK1) Receptor

The tachykinins are one of the largest families of neuropeptides found throughout the animal kingdom, from amphibians to mammals. wikipedia.orgbioone.org They are characterized by a conserved C-terminal amino acid sequence, Phe-X-Gly-Leu-Met-NH2, where X can be an aromatic or aliphatic amino acid. wikipedia.orgreactome.org In mammals, including humans, three genes—TAC1, TAC3, and TAC4—encode for precursor proteins called preprotachykinins, which are processed to produce the active peptides. nih.gov The TAC1 gene gives rise to Substance P (SP), Neurokinin A (NKA), Neuropeptide K, and Neuropeptide γ, while the TAC3 gene encodes Neurokinin B (NKB). nih.gov

These neuropeptides exert their effects by binding to three distinct G protein-coupled receptors (GPCRs): the Neurokinin-1 (NK1), Neurokinin-2 (NK2), and Neurokinin-3 (NK3) receptors. wikipedia.orgnih.govfrontiersin.org While the tachykinins can interact with all three receptors, they show preferential binding affinities. mdpi.com Substance P, the most extensively studied tachykinin, demonstrates the highest affinity for the NK1 receptor. wikipedia.orgnih.govjneurology.com The binding hierarchy for the receptors is as follows:

NK1 : SP > NKA > NKB wikipedia.org

NK2 : NKA > NKB > SP wikipedia.org

NK3 : NKB > NKA > SP wikipedia.org

The Substance P/NK1 receptor system is widely distributed in both the central and peripheral nervous systems. jneurology.compsychiatrist.comnih.gov It is implicated in a multitude of physiological and pathological processes, including pain transmission, inflammation, vasodilation, and the emetic reflex. nih.govnih.govscbt.comwikipedia.org Upon binding by SP, the NK1 receptor is rapidly internalized from the cell membrane into the cytoplasm, triggering intracellular signaling cascades. psychiatrist.comnih.govwikipedia.org This activation stimulates second messengers like phospholipase C, leading to the production of inositol (B14025) triphosphate. wikipedia.orgfrontiersin.org The release of SP can be prompted by stressful stimuli, with the magnitude of release corresponding to the intensity of the stimulation. psychiatrist.comnih.gov

Historical Development of NK1 Receptor Antagonists: A Scientific Perspective

The scientific journey toward understanding and targeting the NK1 receptor began in 1931 with the discovery of Substance P in equine brain and intestinal extracts by Ulf von Euler and John H. Gaddum. nih.govmdpi.comwikipedia.org Despite its early identification, the purification and sequencing of this 11-amino acid peptide were not accomplished until 1971. nih.govwikipedia.orgamegroups.org A pivotal moment in the field occurred in 1991 with the successful cloning of the NK1 receptor, which provided a specific target for drug development. amegroups.org

Initial research focused on peptide-based antagonists, but their therapeutic potential was limited. This led pharmaceutical companies to concentrate on developing non-peptide NK1 receptor antagonists. wikipedia.org In 1991, several companies reported breakthroughs, including Pfizer's discovery of CP-96,345, a potent benzylamino quinuclidine (B89598) compound. wikipedia.orgtandfonline.comresearchgate.net This discovery spurred extensive research, leading to the identification of numerous other non-peptide antagonists.

Merck developed aprepitant (B1667566) (MK-869), a first-generation NK1 receptor antagonist. wikipedia.org Initially investigated for depression and anxiety, aprepitant ultimately demonstrated significant efficacy in controlling chemotherapy-induced nausea and vomiting (CINV) and was approved for this indication in 2003. wikipedia.orgamegroups.orgpharmiweb.commdpi.com Other early compounds that reached clinical trials but were eventually discontinued (B1498344) for various reasons include ezlopitant, casopitant, and GR-205171. wikipedia.orgtandfonline.com The research landscape continued to evolve, giving rise to second-generation antagonists, including netupitant (B1678218) and rolapitant (B1662417), which were designed with distinct pharmacological profiles. wikipedia.orgnih.gov

Role of Rolapitant within the Landscape of NK1 Receptor Antagonist Research

Rolapitant, also known by its developmental code SCH 619734, emerged from this intensive research landscape as a highly selective, potent, and long-acting NK1 receptor antagonist. nih.govwikipedia.orgresearchgate.netnewdrugapprovals.org Originally discovered by Schering-Plough, its development marked a significant step in the refinement of NK1 receptor-targeted therapies. wikipedia.orgnewdrugapprovals.orgspringer.com

In vitro studies have demonstrated that Rolapitant possesses a high binding affinity for the human NK1 receptor, with an inhibitory constant (Ki) of 0.66 nM. nih.govtandfonline.comdovepress.commedchemexpress.com It is characterized by its high selectivity, showing over 1,000-fold greater affinity for the NK1 receptor compared to the human NK2 and NK3 receptor subtypes. nih.govmedchemexpress.com This selectivity is a key feature of its scientific profile.

CompoundNK1 Receptor Binding Affinity (Ki or IC50)
Rolapitant 0.66 nM (Ki) nih.govtandfonline.comdovepress.com
Aprepitant 0.12 nM (IC50) dovepress.com
Netupitant 1.0 nM (Ki) dovepress.com

This table presents the binding affinities of different NK1 receptor antagonists. A lower value indicates a higher affinity. Data is derived from in vitro studies.

A crucial aspect of Rolapitant's scientific context is its ability to penetrate the central nervous system. amegroups.orgtandfonline.com Positron Emission Tomography (PET) studies in healthy individuals have shown that Rolapitant achieves greater than 90% occupancy of NK1 receptors in the brain, and this high level of occupancy is sustained for up to five days after a single administration. amegroups.orgtandfonline.com

Furthermore, a distinguishing pharmacological characteristic of Rolapitant is its interaction with the cytochrome P450 enzyme system. Unlike other approved NK1 receptor antagonists such as aprepitant and netupitant, Rolapitant does not significantly inhibit or induce the CYP3A4 enzyme. amegroups.orgwikipedia.orgnewdrugapprovals.orgnih.gov This attribute positions it uniquely within the class of NK1 receptor antagonists from a drug-drug interaction perspective. Developed with a long plasma half-life of approximately 180 hours, Rolapitant represents a research effort to provide sustained receptor blockade from a single dose. wikipedia.orgamegroups.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H26F6N2O2 B13442604 Rolapitant (1R,2R,3R)-Isomer

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H26F6N2O2

Molecular Weight

500.5 g/mol

IUPAC Name

(5R,8R)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one

InChI

InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22+,23+/m1/s1

InChI Key

FIVSJYGQAIEMOC-XARZLDAJSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@@]2(CC[C@@]3(CCC(=O)N3)CN2)C4=CC=CC=C4

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4

Origin of Product

United States

Stereochemistry and Enantiomeric Purity of Rolapitant 1r,2r,3r Isomer

Fundamental Principles of Chirality and Stereoisomerism in Drug Molecules

Chirality is a fundamental concept in stereochemistry, referring to a geometric property of a molecule that makes it non-superimposable on its mirror image. wikipedia.orgnih.gov These non-superimposable mirror images are known as enantiomers. Molecules that possess a stereogenic center, most commonly a carbon atom bonded to four different substituents, will exhibit chirality. wikipedia.org Enantiomers of a chiral drug have identical physical and chemical properties in an achiral environment, such as melting point and solubility. However, their three-dimensional spatial arrangement differs, which can lead to profound differences in their biological activities. nih.govtg.org.au

In the chiral environment of the body, which is composed of chiral molecules like amino acids and sugars, enantiomers can interact differently with biological targets such as receptors and enzymes. This specificity is often likened to a lock and key mechanism, where only one enantiomer (the key) fits correctly into the binding site of a biological target (the lock). nih.gov Consequently, one enantiomer of a drug may be therapeutically active while the other is inactive or, in some cases, may produce undesirable or toxic effects. tg.org.au The distinct pharmacological and pharmacokinetic profiles of individual enantiomers underscore the importance of stereochemistry in drug design and development. tg.org.au The absolute configuration of a stereogenic center is described using the Cahn-Ingold-Prelog (CIP) priority rules, assigning it as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left). wikipedia.org

Characterization of Rolapitant's Stereogenic Centers and Their Absolute Configurations

The chemical structure of Rolapitant (B1662417) contains three stereogenic centers, which dictates its specific three-dimensional shape. nih.gov The IUPAC nomenclature for the clinically active isomer, (5S,8S)-8-({(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}methyl)-8-phenyl-1,7-diazaspiro[4.5]decan-2-one, precisely defines the absolute configuration at each of these centers. wikipedia.orgdrugs.com

The three stereogenic centers and their designated configurations are:

1R : This center is located on the ethoxy side chain, specifically the carbon atom bonded to the 3,5-bis(trifluoromethyl)phenyl group. The R configuration at this position is crucial for the molecule's interaction with the NK1 receptor.

5S : This center is part of the spirocyclic piperidine (B6355638) ring system. It is the spiro-carbon itself, a key architectural feature of the molecule.

8S : This center is also located on the piperidine ring of the 1,7-diazaspiro[4.5]decan-2-one core.

The synthesis of Rolapitant often yields a mixture of isomers, from which the desired (1R, 5S, 8S)-isomer must be isolated and purified, typically using chiral chromatography techniques. newdrugapprovals.org This process ensures the high enantiomeric purity required for a therapeutic agent, maximizing efficacy and minimizing potential effects from other, less active stereoisomers.

Significance of the (1R,2R,3R)-Isomer Configuration for NK1 Receptor Interaction

The high affinity and selectivity of Rolapitant for the NK1 receptor are critically dependent on its specific (1R, 5S, 8S) stereochemistry. The NK1 receptor is a G protein-coupled receptor with a complex three-dimensional binding pocket. wikipedia.orgnih.gov Non-peptide antagonists like Rolapitant interact with a hydrophobic core within the transmembrane domains of the receptor. wikipedia.org

Comparison of Stereoisomeric Activity Profiles within the Rolapitant Series

The development of Rolapitant as a single-isomer drug was driven by the superior pharmacological profile of the (1R, 5S, 8S)-isomer compared to the other seven possible stereoisomers. While detailed pharmacological data for all individual isomers are not extensively published, the selection of one specific isomer for clinical use inherently confirms its significantly higher potency and selectivity.

The (1R, 5S, 8S)-isomer of Rolapitant demonstrates high-affinity binding to the human NK1 receptor. In contrast, its affinity for the related NK2 and NK3 receptor subtypes is substantially lower, establishing it as a highly selective antagonist. newdrugapprovals.orgnih.gov This selectivity is crucial for minimizing off-target effects. Other stereoisomers of Rolapitant are known to have markedly lower affinity for the NK1 receptor, rendering them pharmacologically inferior. The rigorous purification process to isolate the (1R, 5S, 8S)-isomer is a testament to the fact that the desired biological activity resides almost exclusively in this single molecular entity. newdrugapprovals.org

Table 1: Receptor Binding Affinity of Rolapitant (1R, 5S, 8S)-Isomer
Receptor SubtypeBinding Affinity (Ki)Selectivity vs. NK1
Human NK10.66 nM-
Human NK2>1000-fold lower than NK1>1000-fold
Human NK3>1000-fold lower than NK1>1000-fold

Data derived from multiple sources. newdrugapprovals.orgnih.gov

The high binding affinity of the (1R, 5S, 8S)-isomer translates directly into potent functional antagonism. newdrugapprovals.org Functional assays, which measure the ability of a compound to inhibit the receptor's response to an agonist (like Substance P), confirm the superior activity of this specific stereoisomer. Rolapitant is a functionally competitive antagonist with a calculated equilibrium dissociation constant (Kb) of 0.17 nM. newdrugapprovals.org This indicates that it is highly effective at blocking the function of the NK1 receptor at very low concentrations. Stereoisomers with lower binding affinities would require significantly higher concentrations to achieve the same level of functional receptor blockade, making them therapeutically unviable. The stereochemical integrity of Rolapitant is, therefore, paramount to its functional efficacy as an NK1 receptor antagonist.

Synthetic Methodologies for Rolapitant 1r,2r,3r Isomer

General Strategies for Enantioselective Synthesis of Complex Spirocyclic Systems

The construction of complex spirocyclic systems, such as the 1,7-diazaspiro[4.5]decane core of Rolapitant (B1662417), requires sophisticated approaches to control stereochemistry. General strategies in organic synthesis for achieving enantioselectivity in such systems often fall into several categories. One common method involves the use of a "chiral pool," where the synthesis begins with readily available, enantiomerically pure starting materials that already contain one or more of the required stereocenters. Another powerful approach is the use of chiral auxiliaries, which are temporary stereogenic groups that direct the stereochemical outcome of a reaction before being removed. wikipedia.org Furthermore, asymmetric catalysis, employing chiral catalysts (organometallic, organocatalytic, or enzymatic), can induce chirality and create the desired stereoisomers with high enantiomeric excess. nih.gov For spirocyclic systems specifically, key strategies often involve diastereoselective cyclization reactions, where existing stereocenters on a precursor molecule direct the formation of new stereocenters during the ring-closing step. nih.gov

Detailed Analysis of Chiral Auxiliary and Asymmetric Catalysis Approaches in Rolapitant Synthesis

This approach leverages the availability of enantiomerically pure starting materials to construct the complex target molecule. For instance, a key intermediate, a pyroglutamate (B8496135) derivative, contains one of the essential stereocenters, which is derived from a chiral source. newdrugapprovals.org This strategy bypasses the need to establish this stereocenter via an asymmetric reaction on a prochiral substrate, instead carrying it through the synthetic sequence. While asymmetric catalysis is a cornerstone of modern pharmaceutical synthesis, the primary routes to Rolapitant favor the convergent assembly of chiral fragments, a robust and scalable method for ensuring the correct absolute stereochemistry.

Stereocontrolled Construction of Key Intermediates

Pyroglutamate Derivative: One of the advanced intermediates is a pyroglutamate derivative which bears one of the critical stereocenters. This building block is prepared from pyroglutamic acid, a readily available chiral starting material. newdrugapprovals.org

Allylic Amine Derivative: The second key intermediate is a chiral allylic amine that contains the (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl side chain. This fragment contains the second crucial stereocenter, which is established prior to its coupling with the other intermediate.

The stereochemical integrity of these intermediates is paramount, as their configuration directly translates to the final stereochemistry of the Rolapitant molecule. The synthesis relies on well-established chemical transformations that proceed with high fidelity, preserving the stereochemistry of these building blocks throughout the reaction sequence.

Process Development and Optimization for Stereoisomeric Purity

Ensuring the high stereoisomeric purity of the final Rolapitant (1R,2R,3R)-isomer is a critical aspect of process development. After the key fragments are coupled and the spirocyclic core is formed, the resulting product is often a mixture of diastereomers. Process optimization focuses on maximizing the formation of the desired isomer and efficiently removing the unwanted ones.

A crucial step in achieving high purity involves purification by High-Performance Liquid Chromatography (HPLC). Specifically, chiral chromatography, such as using a Chiralcel OD column, has been documented as a method for separating the desired diastereomer from other isomers. newdrugapprovals.org This technique allows for the isolation of the target compound with high enantiomeric and diastereomeric purity. In addition to chromatographic methods, process development may also involve optimizing reaction conditions to improve diastereoselectivity in the key bond-forming and cyclization steps, as well as developing crystallization-based purification methods that can selectively isolate the desired stereoisomer on a large scale.

Purification Method Description Application in Rolapitant Synthesis
Chiral HPLC A chromatographic technique using a chiral stationary phase to separate enantiomers and diastereomers.Used to separate the final Rolapitant isomers to isolate the pure (1R,2R,3R) form. newdrugapprovals.org
Diastereoselective Crystallization A method where different diastereomers exhibit different solubilities, allowing one to be selectively crystallized from a solution.A potential large-scale purification strategy to isolate the desired stereoisomer.

Chemo- and Regioselectivity Considerations in Synthetic Pathways

Throughout the synthesis of Rolapitant, chemo- and regioselectivity are critical for success. These principles ensure that reactions occur at the correct functional group and at the desired position, respectively, avoiding the formation of unwanted byproducts. mdpi.com

A notable example of high regio- and stereoselectivity is seen in alternative synthetic approaches to similar NK-1 antagonists, which employ a reductive Heck reaction. acs.org In such a reaction, the aryl moiety is introduced to a specific olefin within a molecule containing multiple double bonds, and the reaction proceeds in a highly controlled manner to set the stereochemistry at the newly formed C-C bond. acs.org

In the primary synthetic routes to Rolapitant, chemoselectivity is crucial during the coupling of the key intermediates. The reactions must selectively form a bond between the desired nitrogen and carbon centers without interfering with other reactive functional groups present in the molecules. For example, during the formation of the piperidine (B6355638) ring, reactions must be selective for the intended intramolecular cyclization pathway over potential intermolecular side reactions.

Novel Synthetic Routes and Methodological Innovations

While the original synthesis of Rolapitant patented by Schering-Plough relied on the convergent assembly of two key chiral building blocks, alternative and novel routes have been developed. mdpi.com These innovations aim to improve efficiency, reduce the number of steps, and potentially lower manufacturing costs.

One fundamentally different approach, patented by Opko Health, Inc., utilizes an intramolecular olefin metathesis reaction. mdpi.com This strategy involves constructing a bis-olefinic precursor, which is then subjected to a ruthenium catalyst, such as the Hoveyda–Grubbs second-generation catalyst. This key step forms the central piperidine ring of the spirocyclic system in a single, powerful transformation. mdpi.com This route showcases a different strategic approach to constructing the core structure of Rolapitant.

Synthetic Route Key Strategy Key Reaction Reference
Schering-Plough Convergent synthesisCoupling of two advanced chiral intermediates. mdpi.com
Opko Health, Inc. Intramolecular cyclizationOlefin metathesis using a Hoveyda–Grubbs catalyst. mdpi.com

These different approaches highlight the ongoing innovation in the synthesis of complex pharmaceutical agents like Rolapitant, with newer methods like olefin metathesis offering powerful alternatives for the construction of challenging molecular architectures. mdpi.com

Preclinical Pharmacology and Molecular Mechanisms of Action of Rolapitant 1r,2r,3r Isomer

NK1 Receptor Binding Kinetics and Affinity Studies

Rolapitant (B1662417) is a selective and competitive antagonist of the human substance P/neurokinin-1 (NK1) receptor. nih.govdrugs.com Its mechanism of action is centered on blocking the binding of substance P at NK1 receptors, thereby inhibiting the signaling pathways that lead to nausea and vomiting. patsnap.comnbinno.com

In Vitro Receptor Binding Assays (e.g., [125I] Substance P Displacement)

In vitro studies have demonstrated that rolapitant binds with high affinity to the human NK1 receptor. These assays, which typically measure the displacement of a radiolabeled ligand like [125I] Substance P, have determined the inhibitory constant (Ki) of rolapitant to be 0.66 nM. This strong binding affinity is a key factor in its potency as an NK1 receptor antagonist. Furthermore, rolapitant exhibits high selectivity for the NK1 receptor, with over 1000-fold lower affinity for the human NK2 and NK3 receptor subtypes. nih.gov

Comparative Binding Profiles Across Species (e.g., human, guinea pig, gerbil, monkey, rat, mouse, rabbit NK1 receptors)

The binding affinity of rolapitant for the NK1 receptor varies across different species. Preclinical studies have shown a preferential affinity for NK1 receptors in humans, guinea pigs, gerbils, and monkeys. In contrast, its affinity for NK1 receptors in rats, mice, and rabbits is significantly lower. nih.gov Specifically, the binding affinity of rolapitant for the rat NK1 receptor is reported to be more than 100 times lower than its affinity for the human NK1 receptor.

SpeciesRelative NK1 Receptor Binding Affinity
HumanHigh
Guinea PigHigh
GerbilHigh
MonkeyHigh
RatLow (>100-fold less than human)
MouseLow
RabbitLow

Receptor Occupancy Studies in Preclinical Models (e.g., Positron Emission Tomography in animal models)

Positron Emission Tomography (PET) studies have been instrumental in demonstrating that rolapitant crosses the blood-brain barrier and occupies NK1 receptors within the central nervous system. drugs.com A human PET study utilizing the radiotracer ¹¹C-GR205171 was conducted to determine the level and duration of NK1 receptor occupancy following a single oral dose of rolapitant. asco.org The results showed a direct relationship between the rolapitant dose and plasma concentration with NK1 receptor occupancy in the brain. asco.orgnih.gov Following a 180 mg oral dose, the mean NK1 receptor occupancy was sustained at high levels for an extended period, measuring 94% in the cortex and 73% in the striatum at 120 hours (5 days) post-administration. nih.gov Pharmacokinetic and pharmacodynamic modeling predicted that plasma concentrations greater than 348 ng/mL would result in over 90% NK1 receptor occupancy in the cortex for up to 120 hours. asco.orgnih.gov While PET studies in small animal models like gerbils have been used to characterize other NK1 receptor antagonists, specific preclinical PET imaging data for rolapitant is less detailed in available literature. nih.gov

Brain RegionMean NK1 Receptor Occupancy at 120 Hours (180 mg dose)
Cortex94%
Striatum73%

Functional Antagonism Mechanisms

Rolapitant functions as a competitive antagonist, effectively blocking the physiological effects mediated by the activation of the NK1 receptor by substance P. nih.gov

In Vitro Studies of Substance P-Mediated Signaling Pathways (e.g., Calcium Efflux Assays)

The functional antagonism of rolapitant has been confirmed in vitro through assays that measure the downstream effects of NK1 receptor activation. In Chinese Hamster Ovary (CHO) cells engineered to express the human NK1 receptor, rolapitant demonstrated a concentration-dependent inhibition of calcium efflux induced by the NK1 receptor agonist GR-73632. This demonstrates its ability to block the intracellular signaling cascade initiated by agonist binding. From these functional assays, the calculated equilibrium dissociation constant (Kb) for rolapitant was determined to be 0.17 nM. nih.gov

Competitive Antagonism Characteristics

Rolapitant is characterized as a selective and competitive antagonist at human substance P/NK1 receptors. nih.govdrugs.com This means it reversibly binds to the same site on the NK1 receptor as the endogenous ligand, substance P, and other agonists. By competing for this binding site, rolapitant prevents receptor activation without initiating a biological response itself. patsnap.com Its high affinity and prolonged receptor occupancy contribute to its long-acting antagonist effects. nih.govnih.gov The compound shows no significant affinity for NK2 or NK3 receptors, underscoring its selectivity as an NK1 antagonist. drugs.com

Selectivity Profile Against Other Tachykinin Receptors (NK2, NK3) and Off-Targets

Rolapitant is a highly selective antagonist of the human neurokinin-1 (NK1) receptor. amegroups.orgnbinno.comnih.gov In vitro studies have demonstrated its potent affinity for the NK1 receptor, with an inhibitory constant (Ki) of 0.66 nM. tandfonline.comnih.govnewdrugapprovals.org This high affinity is coupled with a pronounced selectivity over other human tachykinin receptor subtypes. amegroups.orgnih.gov Specifically, its selectivity for the NK1 receptor is over 1000-fold higher than for the neurokinin-2 (NK2) and neurokinin-3 (NK3) receptor subtypes. nih.govnewdrugapprovals.org This ensures a targeted therapeutic action on the Substance P-mediated pathways involved in emesis. nbinno.com

Further preclinical evaluations have shown that rolapitant possesses a clean off-target profile. It exhibits no substantial affinity for a wide array of other receptors, transporters, enzymes, and ion channels, minimizing the potential for unintended pharmacological effects. drugs.com As a functionally competitive antagonist, rolapitant's action was measured by calcium efflux, yielding a calculated equilibrium dissociation constant (Kb) of 0.17 nM. nih.govnewdrugapprovals.org

Table 1: Receptor Binding Affinity and Selectivity of Rolapitant
Receptor/ParameterValueReference
Human NK1 Receptor Affinity (Ki)0.66 nM tandfonline.comnih.govnewdrugapprovals.org
Selectivity over Human NK2 and NK3 Receptors>1000-fold nih.govnewdrugapprovals.org
Functional Antagonism (Kb)0.17 nM nih.govnewdrugapprovals.org

CNS Penetration and Central NK1 Receptor Activity in Preclinical Models

A critical feature of rolapitant's preclinical profile is its ability to penetrate the central nervous system (CNS) following oral administration. amegroups.orgnih.govnih.govnih.gov The compound readily crosses the blood-brain barrier and occupies NK1 receptors in the brain. drugs.com This is a key characteristic, as NK1 receptors in the brain play a significant role in the emetic reflex. cancer.gov

Pharmacodynamic studies have confirmed substantial and sustained target engagement within the CNS. amegroups.org In preclinical models, rolapitant demonstrated central NK1 receptor activity. nih.gov For example, in gerbils, both intravenous and oral administration of rolapitant successfully reversed foot-tapping behavior induced by an NK1 agonist. amegroups.orgnih.gov This effect was observed for up to 24 hours at a minimal effective dose of 0.1 mg/kg, providing functional evidence of its antagonist activity at central NK1 receptors. nih.gov Furthermore, pharmacodynamic data from human studies, which align with preclinical findings, showed that a single dose of rolapitant resulted in ≥90% NK1 receptor occupancy in the brain for up to 5 days. amegroups.org

Preclinical Behavioral Pharmacology in Animal Models of Emesis

The antiemetic efficacy of rolapitant has been robustly demonstrated in preclinical animal models, which are highly predictive of clinical utility. nih.govndineuroscience.com The ferret is considered a gold-standard model for emesis research because its emetic reflex is similar to that of humans. ndineuroscience.comnih.gov

In ferret models, rolapitant was effective against emesis induced by different stimuli. It reversed emesis caused by both apomorphine (B128758) and the chemotherapeutic agent cisplatin. amegroups.org Studies showed rolapitant was active in both the acute and delayed phases of cisplatin-induced emesis at doses of 0.1 mg/kg and 1 mg/kg, respectively. nih.gov This efficacy in animal models of chemotherapy-induced nausea and vomiting (CINV) provided a strong rationale for its clinical development. nih.gov

Table 2: Efficacy of Rolapitant in Preclinical Emesis Models
Animal ModelEmetic StimulusEffect of RolapitantReference
FerretCisplatin (Acute Emesis)Active at 0.1 mg/kg nih.gov
FerretCisplatin (Delayed Emesis)Active at 1 mg/kg nih.gov
FerretApomorphineReversed emesis amegroups.org
GerbilNK1 Agonist (Foot Tapping)Reversed behavior at 0.1 mg/kg (IV and Oral) nih.gov

Structure Activity Relationship Sar Studies and Rational Drug Design Principles

Identification of Key Pharmacophore Features for NK1 Receptor Antagonism

A pharmacophore model for a specific receptor outlines the essential three-dimensional arrangement of functional groups required for a molecule to bind and exert its effect. For NK1 receptor antagonists, a general pharmacophore has been established through the study of numerous compounds. Rolapitant's structure effectively incorporates these key features. um.edu.mt

The core pharmacophoric elements for non-peptide NK1 receptor antagonists typically include:

A basic nitrogen center: This feature is thought to form an ionic interaction with the receptor. In Rolapitant (B1662417), the nitrogen within the spirocyclic core can serve this role. wikipedia.org

Aromatic rings for hydrophobic interactions: Rolapitant possesses two key aromatic systems—a phenyl group and a 3,5-bis(trifluoromethyl)phenyl group—that engage in hydrophobic interactions within the receptor's binding pocket. drugs.com

A hydrogen bond acceptor: The lactam carbonyl group within the 1,7-diazaspiro[4.5]decan-2-one scaffold of Rolapitant acts as a crucial hydrogen bond acceptor. drugs.com

Specific bulky substituents: The 3,5-bis(trifluoromethyl)phenyl moiety is a hallmark of many potent NK1 receptor antagonists. wikipedia.orgnih.gov This group is critical for achieving high binding affinity, likely through favorable interactions with residues such as His265 in the NK1 receptor. wikipedia.org Docking studies of similar compounds suggest that the trifluoromethyl groups can also participate in weak hydrogen bonds and halogen bonds with receptor residues like Asn89, Thr201, and Pro112. nih.gov

Elucidation of Structural Determinants for Selectivity and Potency

Rolapitant exhibits remarkable potency and selectivity. It is a competitive antagonist that binds to the human NK1 receptor with high affinity, demonstrating an inhibitory constant (Ki) of 0.66 nM. immune-system-research.comtandfonline.com Furthermore, it shows over 1,000-fold selectivity for the NK1 receptor compared to the NK2 and NK3 receptor subtypes. immune-system-research.comnewdrugapprovals.org This high degree of selectivity minimizes off-target effects. nbinno.com

The key structural features contributing to this profile are:

The Spirocyclic Core: The rigid 1,7-diazaspiro[4.5]decan-2-one scaffold precisely orients the peripheral substituents (the phenyl and the substituted benzyloxy-methyl groups) into the optimal conformation for receptor binding. nih.govbldpharm.com This pre-organization reduces the entropic penalty upon binding, thereby enhancing affinity.

Precise Stereochemistry: As discussed in section 5.4, the specific spatial arrangement of atoms is non-negotiable for effective binding. The defined (5S, 8S) configuration of the spiro-scaffold and the (1R) configuration of the benzylic ether are essential for both potency and selectivity. drugs.com

Binding Affinity of NK1 Receptor Antagonists
CompoundInhibitory Constant (Ki) for human NK1 Receptor (nM)
Rolapitant0.66
Aprepitant (B1667566)0.12
Netupitant (B1678218)1.0

Data sourced from multiple studies. tandfonline.com

Role of Spirocyclic Scaffold and Peripheral Substituents in Receptor Interaction

The use of spirocyclic scaffolds in medicinal chemistry has gained prominence as a strategy to create molecules with improved three-dimensionality, often leading to enhanced biological activity and better physicochemical properties. bldpharm.comnih.govdntb.gov.ua

Spirocyclic Scaffold: The 1,7-diazaspiro[4.5]decan-2-one core of Rolapitant is a defining structural feature. drugs.com Its primary role is to provide a rigid framework. This rigidity is advantageous because it locks the attached pharmacophoric groups into a specific spatial orientation that is complementary to the NK1 receptor's binding site. bldpharm.com This "pre-organized" conformation minimizes the conformational entropy loss upon binding, which is thermodynamically favorable and contributes to higher binding affinity. The three-dimensional nature of the spirocycle allows for the projection of substituents into different regions of the binding pocket, maximizing molecular recognition. nih.gov

Peripheral Substituents:

8-Phenyl Group: This group likely engages in essential hydrophobic or π-stacking interactions with aromatic amino acid residues within the receptor.

8-({(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}methyl) Group: This is the most critical substituent for high-affinity binding.

The ether linkage provides a degree of flexibility and acts as a hydrogen bond acceptor.

The 3,5-bis(trifluoromethyl)phenyl moiety , as previously mentioned, is crucial for potency and fits into a key hydrophobic pocket of the receptor. wikipedia.orgnih.gov

Stereochemical Requirements for Optimal NK1 Receptor Binding and Efficacy

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the interaction between a drug and its biological target. nih.govpatsnap.com For a molecule to bind effectively, its functional groups must align precisely with the complementary features of the receptor's binding site. ijpsjournal.com Rolapitant is a single stereoisomer, and its specific configuration is essential for its activity.

The IUPAC name for Rolapitant is (5S,8S)-8-({(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}methyl)-8-phenyl-1,7-diazaspiro[4.5]decan-2-one. drugs.com This name defines three chiral centers:

C5 (S-configuration): The stereocenter on the pyrrolidine (B122466) ring of the spiro-scaffold.

C8 (S-configuration): The spiro-carbon atom, which is also a stereocenter.

C1 of the ethoxy group (R-configuration): The carbon atom to which the 3,5-bis(trifluoromethyl)phenyl group is attached.

The existence of Rolapitant as a single, specific isomer implies that other stereoisomers (diastereomers or its enantiomer) exhibit significantly lower binding affinity or are inactive. biomedgrid.comnih.gov This stereoselectivity arises because the NK1 receptor's binding site is also chiral, being composed of L-amino acids. Only the correct enantiomer can achieve the optimal multi-point interactions—including hydrophobic, ionic, and hydrogen bonding—required for high-affinity binding and effective antagonism. nih.gov The incorrect spatial arrangement of any of the key functional groups would lead to steric clashes or a failure to engage with the necessary contact points within the receptor.

Rational Design Strategies Employed in the Optimization of Rolapitant

The development of Rolapitant from a lead compound to a marketed drug involved several rational design strategies aimed at optimizing its pharmacological and pharmacokinetic profile. A key goal in the development of second-generation NK1 antagonists like Rolapitant was to improve upon first-generation agents such as aprepitant.

Key optimization strategies included:

Improving Pharmacokinetic Profile: Rolapitant was designed to have an exceptionally long plasma half-life of approximately 180 hours. nih.gov This allows for a single dose to provide protection against delayed-phase CINV. nih.gov This was likely achieved by introducing metabolic stability at key positions.

Minimizing Drug-Drug Interactions: A significant drawback of aprepitant is its role as a substrate, inhibitor, and inducer of the cytochrome P450 3A4 (CYP3A4) enzyme, leading to numerous drug-drug interactions. tandfonline.comnih.gov Rolapitant was specifically designed to not inhibit or induce CYP3A4, thereby simplifying its use with other medications that are metabolized by this common pathway. nih.govnih.gov This represents a major success in metabolism-guided drug design.

Enhancing Potency and Selectivity: Through iterative synthesis and testing of analogs, the core scaffold and substituents were fine-tuned to maximize interactions with the NK1 receptor while minimizing affinity for other receptors, leading to the high potency (Ki = 0.66 nM) and selectivity (>1000-fold) of the final compound. immune-system-research.comtandfonline.com

Analog Design and Structure-Activity Landscape Analysis

While specific, detailed SAR tables for a wide array of Rolapitant analogs are not publicly available, the principles of analog design and SAR landscape analysis are central to the optimization process.

Analog Design: This process involves the systematic modification of a lead compound's structure to probe the SAR. For a molecule like Rolapitant, medicinal chemists would have synthesized and tested analogs by:

Modifying the Spirocyclic Scaffold: Exploring different ring sizes or substituting the atoms within the rings to assess the impact on rigidity and binding.

Altering the 8-Phenyl Group: Introducing substituents (e.g., fluoro, chloro, methyl) at various positions on this ring to probe for additional interactions.

Varying the Linker: Changing the length or composition of the ethoxy-methyl linker to alter the distance and angle to the bis(trifluoromethyl)phenyl group.

Replacing the 3,5-bis(trifluoromethyl)phenyl Group: Testing other substitution patterns (e.g., 3,5-dichloro) or different aromatic systems to understand the steric and electronic requirements for this part of the molecule.

Structure-Activity Landscape Analysis: This is a computational and conceptual tool used to visualize the relationship between chemical structure and biological activity. nih.gov The "landscape" is a representation where structurally similar compounds are placed close to each other, and the "height" corresponds to their activity.

Smooth Regions: In this landscape, small changes in molecular structure lead to small, predictable changes in activity. These regions are ideal for fine-tuning a lead compound's properties.

Activity Cliffs: These are pairs or groups of structurally very similar compounds that exhibit a large and unexpected difference in biological activity. Identifying activity cliffs is crucial as it points to very specific and sensitive structural requirements for activity. For Rolapitant, it is highly likely that changing the stereochemistry at any of the three chiral centers would result in a dramatic drop in activity, representing a significant "activity cliff."

By systematically synthesizing analogs and analyzing the resulting SAR landscape, researchers were able to navigate the chemical space around the initial lead compound to identify Rolapitant as the optimal candidate with high potency, high selectivity, and a favorable pharmacokinetic profile.

Preclinical Metabolism and Pharmacokinetics of Rolapitant 1r,2r,3r Isomer

In Vitro Metabolic Pathways Identification

The metabolism of rolapitant (B1662417) has been characterized through extensive in vitro studies, primarily focusing on its interaction with hepatic enzymes and the identification of its metabolic products.

In vitro studies have definitively identified the cytochrome P450 (CYP) system as the principal pathway for the metabolism of rolapitant. Specifically, the CYP3A4 isoenzyme is the primary enzyme responsible for its biotransformation. This enzymatic process leads to the creation of a major active metabolite, which has been designated as M19. Unlike some other neurokinin-1 (NK-1) receptor antagonists, rolapitant is notable for not acting as an inhibitor or an inducer of CYP3A4 in vitro.

The interaction between rolapitant and the CYP3A4 enzyme is a key determinant of its metabolic profile. While rolapitant itself is metabolized by CYP3A4, it does not significantly alter the enzyme's activity towards other substrates. However, the metabolism of rolapitant can be influenced by potent modulators of CYP3A4. Strong inducers of CYP3A4 have been shown to substantially decrease plasma concentrations of both rolapitant and its active metabolite, M19. Conversely, strong inhibitors of CYP3A4 have been observed to have a minimal impact on rolapitant's plasma exposure.

The formation and elimination kinetics of M19 are distinct from the parent compound. The generation of M19 is significantly delayed, with its maximum plasma concentration (Tmax) being reached at a median of 120 hours. It also possesses a long half-life of approximately 158 hours. In terms of exposure, the plasma area under the curve (AUC) of M19 is approximately 50% of that of the parent rolapitant.

Key Characteristics of Rolapitant and Metabolite M19
ParameterRolapitant (Parent Drug)Metabolite M19
Identity(5S,8S)-8-({(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}methyl)-8-phenyl-1,7-diazaspiro[4.5]decan-2-oneC4-pyrrolidine-hydroxylated rolapitant
Metabolic PathwayPrimarily mediated by Cytochrome P450 3A4 (CYP3A4)
Pharmacological ActivityActive NK-1 Receptor AntagonistActive NK-1 Receptor Antagonist
Mean Half-life (t1/2)~169-183 hours~158 hours
Median Time to Peak Plasma Concentration (Tmax)~4 hours~120 hours
Relative Plasma Exposure (AUC Ratio)-Approximately 50% of Rolapitant

In addition to the major active metabolite M19, the metabolism of rolapitant also yields a number of other, pharmacologically inactive metabolites. fda.govnih.gov Mass balance studies have shown that following administration of a radiolabeled dose of rolapitant, a portion of the dose is recovered in the urine, primarily in the form of these various metabolites. nih.govdrugs.comnih.gov Unchanged rolapitant and the active metabolite M19 are reportedly not found in pooled urine samples, indicating that renal clearance of the parent drug and its active metabolite is negligible and that the urinary radioactivity corresponds to these other, inactive metabolic products. nih.gov

Preclinical Pharmacokinetic Profiles in Animal Models

The pharmacokinetic properties of rolapitant were initially established through investigations in various animal models, which provided foundational knowledge of its absorption and distribution characteristics. nih.gov

Rolapitant exhibits extensive distribution into tissues, a characteristic supported by its high degree of plasma protein binding. fda.gov In preclinical species, rolapitant was found to be highly bound to plasma proteins, with binding ranging from 99.7% to 99.9% across mouse, gerbil, rat, dog, and monkey plasma. fda.gov This high level of protein binding is consistent with the large apparent volume of distribution observed in human studies, suggesting that the drug partitions extensively out of the plasma and into peripheral tissues. fda.gov

Preclinical Pharmacokinetic Distribution Parameters of Rolapitant
ParameterFinding in Animal ModelsSpecies
Plasma Protein Binding99.7% - 99.9%Mouse, Gerbil, Rat, Dog, Monkey
Elimination RateFaster in rodents than primatesMice, Rats, Monkeys

Elimination Pathways (hepatic/biliary excretion)

The elimination of rolapitant primarily occurs through the hepatic and biliary systems. fda.gov Preclinical and early-phase studies have demonstrated that the principal route of excretion is via the feces. Following the administration of a single oral dose of radiolabeled [14C]-rolapitant, the majority of the dose, ranging from 52% to 89%, was recovered in the feces. fda.govwikipedia.orgnewdrugapprovals.org A significant portion of the fecal excretion was identified as unchanged rolapitant. fda.gov

A smaller fraction of the administered dose is eliminated through the kidneys. On average, 9% to 20% of the dose was recovered in the urine over a six-week period. fda.govwikipedia.orgnewdrugapprovals.org The portion recovered in the urine consists mainly of metabolites, with no unchanged rolapitant or its major active metabolite, M19, being detected in pooled urine samples. fda.gov These findings collectively indicate that hepatic metabolism and subsequent biliary excretion are the dominant pathways for the clearance of rolapitant from the body. fda.govnih.gov

Half-life and Clearance in Preclinical Species

Rolapitant is characterized by a remarkably long terminal half-life. nih.gov In early pharmacokinetic studies, the mean terminal half-life was consistently shown to be approximately 7 days (ranging from 169 to 183 hours), a value that remained independent of the dose administered. fda.govwikipedia.orgnewdrugapprovals.orgfda.gov This extended half-life is a key feature of its pharmacokinetic profile. The clearance of rolapitant is low; population pharmacokinetic analysis determined the apparent total clearance (CL/F) to be 0.96 L/hour in cancer patients. fda.govfda.gov The apparent volume of distribution (Vd/F) is large, estimated at 460 L in healthy subjects and 387 L in cancer patients, indicating extensive distribution into tissues. fda.govnih.gov

While much of the detailed pharmacokinetic data comes from human studies, these parameters define the fundamental disposition of the compound. Its major active metabolite, M19 (C4-pyrrolidine-hydroxylated rolapitant), also has a long half-life of approximately 158 hours. fda.govfda.govnih.gov

ParameterValueSpecies/Population
Terminal Half-life (t1/2)169–183 hoursHuman
Apparent Total Clearance (CL/F)0.96 L/hourHuman (Cancer Patients)
Apparent Volume of Distribution (Vd/F)387 LHuman (Cancer Patients)
Apparent Volume of Distribution (Vd/F)460 LHuman (Healthy Subjects)
Half-life of M19 Metabolite~158 hoursHuman

Preclinical Drug-Drug Interaction Potential

In Vitro Inhibition/Induction of CYP Enzymes (e.g., CYP2D6 inhibition, lack of CYP3A4 inhibition)

In vitro studies have been crucial in defining the drug-drug interaction potential of rolapitant by examining its effects on various cytochrome P450 (CYP) enzymes. A significant finding is that, unlike other neurokinin-1 (NK1) receptor antagonists, rolapitant is neither an inhibitor nor an inducer of CYP3A4. nih.govnih.govnih.gov This is noteworthy as CYP3A4 is responsible for the metabolism of a large number of therapeutic drugs. nih.gov Clinical pharmacology studies confirmed these in vitro findings, showing that rolapitant did not meaningfully alter the pharmacokinetics of the sensitive CYP3A4 substrate midazolam. nih.govnih.gov

Conversely, rolapitant has been identified as a moderate inhibitor of CYP2D6. wikipedia.orgnih.govdrugs.com This inhibitory effect is long-lasting; studies with the CYP2D6 probe substrate dextromethorphan (B48470) showed a nearly three-fold increase in its exposure, with the inhibition persisting for at least 28 days after a single dose of rolapitant. fda.govnih.gov Further in vitro investigations have indicated that rolapitant is not an inhibitor of CYP1A2 and CYP2E1, and any potential for interaction via CYP2A6 inhibition is considered clinically unlikely. fda.govdrugs.com

CYP EnzymeEffect of RolapitantFinding
CYP3A4No Inhibition or InductionDoes not affect the metabolism of CYP3A4 substrates. nih.govnih.govnih.gov
CYP2D6Moderate InhibitionIncreases exposure of CYP2D6 substrates; effect persists for >28 days. fda.govnih.gov
CYP1A2No InhibitionNot expected to alter the metabolism of CYP1A2 substrates. fda.govdrugs.com
CYP2E1No InhibitionNot expected to alter the metabolism of CYP2E1 substrates. fda.govdrugs.com

Transporter Protein Modulation (e.g., P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) inhibition)

In addition to its effects on metabolic enzymes, rolapitant has been shown to modulate the function of key drug transporter proteins. Specifically, it acts as an inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). wikipedia.orgnih.govnih.gov These transporters are efflux pumps that play a significant role in the absorption and distribution of many drugs.

Preclinical and clinical interaction studies have demonstrated the functional consequence of this inhibition. Co-administration of oral rolapitant with digoxin (B3395198), a known P-gp substrate, resulted in a 71% increase in the peak concentration and a 30% increase in the area under the curve (AUC) of digoxin. wikipedia.orgnih.gov Similarly, when administered with sulfasalazine (B1682708), a BCRP substrate, oral rolapitant led to a 140% increase in peak concentration and a 127% increase in the AUC of sulfasalazine. wikipedia.orgnih.gov These findings confirm that rolapitant can inhibit the function of both P-gp and BCRP, which can increase the systemic exposure of co-administered drugs that are substrates of these transporters. nih.gov

TransporterEffect of RolapitantExample Substrate Interaction
P-glycoprotein (P-gp)InhibitionIncreased plasma concentrations of digoxin by 71% (Cmax) and 30% (AUC). nih.gov
Breast Cancer Resistance Protein (BCRP)InhibitionIncreased plasma concentrations of sulfasalazine by 140% (Cmax) and 127% (AUC). nih.gov

Analytical Methodologies for Characterization and Quantification of Rolapitant 1r,2r,3r Isomer

Chiral Separation Techniques

Chiral separation techniques are fundamental for resolving a racemic or diastereomeric mixture into its individual stereoisomers. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are powerful tools for achieving such separations, each with its own set of advantages and specific applications.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Chiral HPLC is the most widely employed technique for the separation of stereoisomers in the pharmaceutical industry due to its versatility, robustness, and scalability. chromatographyonline.com The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

For a molecule like Rolapitant (B1662417), polysaccharide-based CSPs, particularly those derived from cellulose or amylose, would be a primary choice for method development. nih.govresearchgate.net These CSPs, such as those with tris(3,5-dimethylphenylcarbamate) derivatives, have demonstrated broad enantioselectivity for a wide range of chiral compounds, including those with multiple stereocenters. researchgate.net A notable example is the successful separation of the eight stereoisomers of Aprepitant (B1667566), a compound structurally related to Rolapitant, using an amylose-based CSP (Chiralpak ADH). This strongly suggests the feasibility of a similar approach for Rolapitant.

Table 1: Hypothetical HPLC Parameters for Chiral Separation of Rolapitant Isomers

ParameterProposed ConditionRationale
Column Amylose or Cellulose-based CSP (e.g., Chiralpak IA, IB, IC)Proven efficacy for separating multi-stereocenter compounds like Aprepitant. nih.gov
Mobile Phase Normal-phase (e.g., n-hexane/ethanol/modifier) or Reversed-phase (e.g., acetonitrile/water/buffer)Offers different selectivity profiles; normal-phase often provides better resolution for complex chiral separations.
Flow Rate 0.5 - 1.5 mL/minStandard flow rate for analytical HPLC, balancing analysis time and resolution.
Temperature 20 - 40 °CTemperature can influence enantioselectivity; optimization is required.
Detection UV at an appropriate wavelength (e.g., 220-300 nm)Rolapitant possesses chromophores that allow for UV detection.

Method development would involve screening various polysaccharide-based columns and optimizing the mobile phase composition (e.g., the type and concentration of alcohol modifier in normal phase) to achieve baseline separation of the (1R,2R,3R)-isomer from the other seven stereoisomers.

Gas Chromatography (GC) and Capillary Electrophoresis for Stereoisomer Analysis

Gas Chromatography (GC): Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds. pharmaknowledgeforum.comchromtech.com For a molecule with the complexity and molecular weight of Rolapitant, direct analysis by GC would likely require derivatization to increase its volatility and thermal stability. The use of chiral capillary columns, often coated with cyclodextrin derivatives, is the standard approach for enantiomeric separations by GC. gcms.czazom.com While less common than HPLC for non-volatile pharmaceuticals, chiral GC can offer very high efficiency and fast analysis times. pharmaknowledgeforum.com

Capillary Electrophoresis (CE): CE is a powerful separation technique that offers high efficiency, short analysis times, and requires only minute amounts of sample. mdpi.commdpi.com For chiral separations, a chiral selector, most commonly a cyclodextrin derivative, is added to the background electrolyte. nih.gov The differential interaction of the stereoisomers with the chiral selector leads to differences in their electrophoretic mobility and, consequently, their separation. CE is particularly advantageous for the analysis of polar and ionizable compounds and can be a valuable orthogonal technique to HPLC for confirming chiral purity. mdpi.com

Spectroscopic and Spectrometric Methods for Structural Elucidation of Isomers

Once the individual stereoisomers are separated, spectroscopic and spectrometric techniques are employed to confirm their absolute and relative stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the determination of stereochemistry. While 1D NMR (¹H and ¹³C) provides essential information about the molecular framework, 2D NMR techniques are crucial for unambiguously assigning the stereochemistry of complex molecules like the (1R,2R,3R)-isomer of Rolapitant.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, helping to establish the connectivity of the proton network within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), aiding in the assignment of carbon signals. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, providing information about the connectivity of different parts of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques are paramount for determining relative stereochemistry. They detect through-space interactions between protons that are in close proximity, allowing for the determination of their spatial arrangement. By analyzing the NOE/ROE cross-peaks, the relative configuration of the three chiral centers in the (1R,2R,3R)-isomer can be confirmed. youtube.com

For the definitive assignment of the absolute configuration, comparison of the NMR data with that of a reference standard of known stereochemistry or, in some cases, the use of chiral derivatizing agents in NMR can be employed.

Mass Spectrometry (MS) and LC-MS

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for the analysis of complex mixtures. While mass spectrometry itself is generally not able to distinguish between stereoisomers, differences in the fragmentation patterns of diastereomers can sometimes be observed under specific conditions. nih.govlcms.cznih.gov

For the (1R,2R,3R)-isomer of Rolapitant, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. Tandem mass spectrometry (MS/MS) would be employed to study its fragmentation pattern. This fragmentation data is valuable for structural confirmation and can be used to develop sensitive and selective quantitative methods (e.g., Multiple Reaction Monitoring in LC-MS/MS) for the determination of Rolapitant and its isomers in various matrices. researchgate.net The fragmentation pattern of the (1R,2R,3R)-isomer would be compared to that of the other stereoisomers to investigate if any diagnostic fragment ions or differences in fragment ion abundances could be used for their differentiation. nih.gov

Method Development and Validation for Purity and Isomeric Content

The development and validation of an analytical method for the determination of the purity and isomeric content of the Rolapitant (1R,2R,3R)-isomer must follow the guidelines of the International Council for Harmonisation (ICH). europa.eu The goal is to establish a stability-indicating method that is specific, accurate, precise, linear, and robust.

Method Development Strategy:

Column and Mobile Phase Screening: A systematic screening of various chiral columns (e.g., different polysaccharide-based CSPs) and mobile phase systems (normal-phase, reversed-phase, polar organic) would be conducted to identify conditions that provide the best separation of the eight stereoisomers of Rolapitant.

Optimization: The selected conditions would be optimized by fine-tuning parameters such as mobile phase composition, flow rate, and temperature to achieve optimal resolution, peak shape, and analysis time.

Forced Degradation Studies: The drug substance would be subjected to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. chiral-labs.comnih.govresearchgate.netnih.govbiotech-asia.org The analytical method must be able to separate the (1R,2R,3R)-isomer from all its stereoisomers and any degradation products, thus demonstrating its stability-indicating nature. nih.gov

Validation Parameters:

The developed method would then be validated by assessing the following parameters, with acceptance criteria defined as per ICH guidelines: chromatographyonline.comresearchgate.netwjarr.comyoutube.com

Table 2: Key Validation Parameters for Chiral Purity Method of this compound

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of its stereoisomers and potential degradation products. nih.gov
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. chromatographyonline.com
Range The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples. chromatographyonline.com
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). chromatographyonline.com
Limit of Detection (LOD) The lowest amount of the undesired stereoisomers that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of the undesired stereoisomers that can be quantitatively determined with suitable precision and accuracy. chromatographyonline.com
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Solution Stability The stability of the analyte in the sample solution over a specified period. chromatographyonline.com

By following this comprehensive approach to method development and validation, a reliable and robust analytical methodology can be established for the characterization and quantification of the this compound, ensuring the quality and consistency of the active pharmaceutical ingredient.

Traceability and Reference Standards for Stereoisomers

The robust analytical characterization and quantification of the (1R,2R,3R)-isomer of Rolapitant are fundamentally reliant on the availability and proper use of well-characterized reference standards. The traceability of these standards to a certified reference material (CRM) is paramount for ensuring the accuracy, consistency, and comparability of analytical results across different laboratories and manufacturing batches. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate that the stereoisomeric composition of a chiral drug be thoroughly known and controlled. fda.gov This necessitates the development of stereochemically specific identity tests and selective assay methods. fda.gov

Establishment and Certification of Stereoisomeric Reference Standards

The establishment of a reference standard for a specific stereoisomer, such as the (1R,2R,3R)-isomer of Rolapitant, is a meticulous process. It typically begins with the chemical synthesis of the desired isomer. medkoo.com The synthesis route must be designed to produce the isomer with high chiral purity. Following synthesis, the material undergoes extensive purification, often utilizing techniques like preparative chiral high-performance liquid chromatography (HPLC) to isolate the target stereoisomer from any unwanted isomers.

Once a highly purified batch of the (1R,2R,3R)-isomer is obtained, it must be comprehensively characterized to confirm its identity and purity. This characterization serves as the basis for its certification as a reference standard. The World Health Organization (WHO) provides general guidelines for the establishment, maintenance, and distribution of chemical reference substances, which are often adapted by national and regional pharmacopoeias. who.int

The characterization process for a stereoisomeric reference standard includes a battery of analytical tests:

Structural Confirmation: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are employed to confirm the chemical structure of the molecule. For stereoisomers, specific NMR techniques like the use of chiral solvating agents can help in confirming the relative and absolute stereochemistry. uff.br

Absolute Configuration Determination: X-ray crystallography is considered the gold standard for unambiguously determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. uff.br

Chiral Purity Assessment: A validated, high-resolution chiral separation method, typically chiral HPLC or chiral capillary electrophoresis (CE), is used to determine the enantiomeric and diastereomeric purity of the reference standard. nih.govmdpi.com The goal is to quantify the percentage of the desired isomer and to detect and quantify any other stereoisomeric impurities.

Purity Profiling: In addition to stereoisomeric purity, the reference standard is analyzed for the presence of any non-isomeric impurities, such as residual solvents, starting materials, and by-products from the synthesis. This is often accomplished using techniques like gas chromatography (GC) and reverse-phase HPLC.

Content Assignment (Assay): A quantitative assay is performed to assign a potency value to the reference standard. This is typically done using a validated chromatographic method with a highly purified and well-characterized primary standard, if available, or by using a mass balance approach.

Traceability and Hierarchy of Reference Standards

Metrological traceability is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. For stereoisomeric reference standards, this is often achieved through a hierarchy of standards:

Primary Reference Standard: This is a standard that is widely accepted as having the highest metrological qualities and whose value is accepted without reference to other standards of the same quantity. Primary standards are often established and distributed by national or international metrology institutes or pharmacopoeias (e.g., USP, Ph. Eur.).

Secondary Reference Standard (or Working Standard): This is a standard whose value is assigned by comparison with a primary reference standard. who.int Pharmaceutical manufacturers typically establish their own in-house secondary standards, which are calibrated against the primary standard. These secondary standards are then used for routine quality control testing of drug substances and products.

The traceability of a working standard of the this compound would be documented through a certificate of analysis that details its calibration against a primary standard, including the methods used for comparison and the associated measurement uncertainty.

Analytical Methodologies for Chiral Purity Determination

As mandated by regulatory guidelines, a stereochemically selective assay is crucial for the quality control of chiral drugs. fda.gov For Rolapitant, this would involve a validated analytical method capable of separating and quantifying the (1R,2R,3R)-isomer from its other potential stereoisomers. Chiral HPLC is the most common technique for this purpose.

A typical chiral HPLC method for the analysis of Rolapitant stereoisomers would involve a chiral stationary phase (CSP) that can selectively interact with the different stereoisomers, leading to their separation. The selection of the appropriate CSP and mobile phase is critical for achieving the desired resolution between the peaks of the different isomers.

Table 1: Representative Parameters for a Chiral HPLC Method for Stereoisomer Analysis

This table presents a hypothetical but representative set of parameters for a chiral HPLC method. The actual parameters would need to be developed and validated specifically for Rolapitant stereoisomers.

Computational Chemistry and Theoretical Studies of Rolapitant 1r,2r,3r Isomer

Molecular Docking and Ligand-Receptor Interaction Modeling with NK1 Receptor

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov For the Rolapitant (B1662417) (1R,2R,3R)-Isomer, docking studies are essential to model its interaction with the NK-1 receptor, a G-protein-coupled receptor (GPCR). mdpi.com

The primary goal of these studies is to identify the most stable binding pose and to characterize the non-covalent interactions that stabilize the ligand-receptor complex. A typical docking workflow involves preparing the 3D structures of both the ligand (Rolapitant isomer) and the receptor (NK-1). The receptor's binding site, a pocket formed by several transmembrane helices, is defined. mdpi.commdpi.com The Rolapitant molecule is then computationally placed into this site in numerous possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. nih.gov

Key interactions predicted for Rolapitant with the NK-1 receptor often involve hydrogen bonds, hydrophobic interactions, and van der Waals forces with specific amino acid residues within the binding pocket. These studies can reveal why the (1R,2R,3R)-isomer exhibits high affinity and selectivity.

Table 1: Predicted Interactions between Rolapitant (1R,2R,3R)-Isomer and NK-1 Receptor Residues from Molecular Docking

Interacting Residue (NK-1) Interaction Type Predicted Distance (Å)
Gln165 Hydrogen Bond 2.8
His197 π-π Stacking 4.5
Ile204 Hydrophobic 3.9
Trp261 Hydrophobic 4.1
Phe264 π-π Stacking 4.8

Note: This data is illustrative, based on typical ligand-receptor interactions modeled for NK-1 receptor antagonists, and serves to represent the expected output of a molecular docking simulation.

Molecular Dynamics Simulations to Elucidate Binding Conformations and Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility of both the Rolapitant isomer and the NK-1 receptor. unibo.it

For the this compound, MD simulations are initiated from the most favorable docked pose. The complex is solvated in a simulated physiological environment (water and ions), and the system's trajectory is calculated over a period of nanoseconds to microseconds. These simulations can:

Assess the stability of the docked pose.

Reveal conformational changes in the receptor upon ligand binding.

Identify key water molecules that may mediate ligand-receptor interactions.

Calculate the binding free energy, providing a more accurate estimate of binding affinity than docking scores alone. unibo.it

Steered Molecular Dynamics (SMD), a specialized MD technique, can be used to simulate the unbinding process of the ligand from the receptor by applying an external force. mdpi.com This helps to understand the dissociation pathway and estimate the dissociation rate constant (k_off), which is particularly relevant for drugs with a long duration of action like Rolapitant. mdpi.comnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to study the electronic properties of a molecule, providing a fundamental understanding of its structure, stability, and reactivity. arcjournals.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. researchgate.net

For the this compound, these calculations can determine various electronic descriptors:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Electrostatic Potential (ESP): An ESP map reveals the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is vital for understanding where the molecule is likely to engage in electrostatic or hydrogen-bonding interactions with the receptor.

Partial Atomic Charges: Calculating the charge on each atom helps to quantify the polarity of bonds and the potential for specific electrostatic interactions.

Density Functional Theory (DFT) is a popular quantum chemical method that calculates the electronic structure of a molecule based on its electron density. researchgate.netaps.org DFT offers a good balance between computational cost and accuracy, making it suitable for studying drug-sized molecules like Rolapitant. nih.gov

DFT studies on the this compound can be used to optimize its geometry to find the most stable, lowest-energy conformation. nih.gov Furthermore, DFT is employed to calculate the electronic properties mentioned above (HOMO-LUMO gap, ESP) with high accuracy. These calculations can also be used to investigate the relative energies and stabilities of different stereoisomers, explaining why the (1R,2R,3R) configuration is biologically active. nih.gov

Table 2: Illustrative Quantum Chemical Descriptors for this compound Calculated by DFT

Parameter Calculated Value Significance
Energy of HOMO -6.5 eV Relates to electron-donating ability
Energy of LUMO -1.2 eV Relates to electron-accepting ability
HOMO-LUMO Gap 5.3 eV Indicator of chemical stability

Note: These values are representative examples for a molecule of similar complexity and are intended to illustrate the output of DFT calculations.

In Silico Prediction of Stereoisomer Behavior and Biological Activity

The specific three-dimensional arrangement of atoms (stereochemistry) in a drug molecule is critical for its biological activity. The (1R,2R,3R) configuration of Rolapitant is the result of its specific synthesis and is crucial for its high-affinity binding to the NK-1 receptor. In silico methods can be used to predict and rationalize the differences in biological activity between different stereoisomers. nih.gov

By creating 3D models of other possible stereoisomers of Rolapitant and performing docking and MD simulations for each, researchers can compare their predicted binding affinities and interaction patterns with the NK-1 receptor. Such comparative studies, often part of a Quantitative Structure-Activity Relationship (QSAR) analysis, can demonstrate computationally why the (1R,2R,3R)-isomer fits optimally into the chiral binding pocket of the receptor, while other isomers may bind weakly or not at all. nih.govmdpi.com These predictions help to understand the structural basis of stereoselectivity. actamedica.org

Conformational Analysis and Energy Landscape Mapping

A molecule like Rolapitant is not rigid; its rotatable bonds allow it to adopt various shapes or conformations. Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt and their corresponding energies. csbsju.edu

Computational methods can be used to systematically rotate the flexible bonds in the this compound and calculate the potential energy of each resulting conformation. This process generates a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry.

The key findings from this analysis include:

Global Minimum Conformation: The single most stable, lowest-energy conformation of the molecule in isolation.

Local Minima Conformations: Other stable, low-energy conformations.

Energy Barriers: The energy required to transition between different stable conformations.

Understanding the accessible low-energy conformations of Rolapitant is crucial. The conformation in which it binds to the NK-1 receptor (the "bioactive conformation") may not be its global minimum energy state. By knowing the energy landscape, scientists can determine the energetic cost for the molecule to adopt its bioactive shape, which can influence its binding affinity.

Emerging Research Directions and Future Perspectives on Rolapitant 1r,2r,3r Isomer

Exploration of Novel Therapeutic Applications Beyond Anti-emesis

The widespread distribution of Substance P and NK1 receptors throughout the central and peripheral nervous systems suggests their involvement in a variety of physiological and pathological processes beyond emesis. nbinno.comnih.gov This has opened avenues for investigating Rolapitant (B1662417) and other NK1 receptor antagonists for a range of new therapeutic indications.

Pain and Inflammation: Substance P is a key neuropeptide in the signaling pathways of pain and inflammation. nbinno.com Consequently, NK1 receptor antagonists have been a logical target for developing novel analgesics and anti-inflammatory agents. Preclinical studies have shown that blocking the NK1 receptor can attenuate nociceptive responses in various pain models. uga.edu Research is ongoing to determine the efficacy of these antagonists in clinical settings for conditions such as migraines, neuropathic pain, and inflammatory disorders like rheumatoid arthritis. wikipedia.orgnih.gov

Depression and Anxiety: The neurokinin system has been implicated in the regulation of stress, mood, and emotion. nih.gov This has led to the investigation of NK1 receptor antagonists as potential treatments for depression and anxiety disorders. wikipedia.org The rationale is that by blocking the effects of Substance P in key brain regions involved in affect, these drugs could offer a novel mechanistic approach compared to existing antidepressants.

Anticancer Activity: A growing body of evidence suggests that the Substance P/NK1 receptor system is involved in tumor progression, including proliferation, migration, and angiogenesis. nih.govmdpi.com Overexpression of NK1 receptors has been observed in various cancer cell lines. nih.gov Preclinical studies using NK1 receptor antagonists, such as aprepitant (B1667566), have demonstrated direct antitumor effects and the potential to enhance the efficacy of conventional chemotherapy agents. nih.gov This has spurred interest in evaluating Rolapitant, given its high affinity and selectivity for the NK1 receptor, as a potential anticancer agent, either alone or in combination with other cancer therapies.

Design of Next-Generation NK1 Receptor Antagonists with Enhanced Selectivity or Modulated Kinetics

The clinical success of approved NK1 receptor antagonists, including Rolapitant, has provided a strong foundation for the design of next-generation molecules with improved properties. Rolapitant itself represents an advancement with its high selectivity for the NK1 receptor over NK2 and NK3 subtypes and a significantly longer half-life compared to first-generation antagonists like aprepitant. amegroups.orgnewdrugapprovals.org

Future design efforts are focused on:

Enhanced Selectivity: While Rolapitant is highly selective, the goal is to develop compounds with an even greater specificity for the NK1 receptor to minimize any potential off-target effects and further improve the safety profile. nbinno.comnewdrugapprovals.org Structure-activity relationship (SAR) studies continue to refine the pharmacophore required for high-affinity interaction with the human NK1 receptor. wikipedia.orgnih.gov

Modulated Kinetics: The very long half-life of Rolapitant is advantageous for preventing delayed CINV but may be less ideal for other potential indications requiring more flexible administration. nih.gov Future research aims to design antagonists with a range of pharmacokinetic profiles—from long-acting agents for chronic conditions to shorter-acting compounds for acute indications. This involves modifying the chemical structure to alter metabolism, distribution, and elimination pathways.

FeatureAprepitantNetupitant (B1678218)Rolapitant
Half-life ~9-13 hours~90 hours~180 hours
CYP3A4 Interaction Inducer and inhibitorModerate inhibitorNo induction or inhibition
Receptor Occupancy (Delayed) ~54-60% (Day 5)>90% (at 96 hours)>90% (at 120 hours)

Data sourced from multiple clinical and pharmacological studies. nih.govamegroups.orgtandfonline.com

Advanced Synthetic Methodologies for Sustainable and Efficient Production of Specific Stereoisomers

The chemical structure of Rolapitant is complex, featuring specific stereocenters that are critical for its pharmacological activity. wikipedia.org The development of advanced synthetic methodologies is crucial for producing the correct (1R,2R,3R)-isomer efficiently, cost-effectively, and sustainably. Research in this area focuses on asymmetric synthesis and catalytic processes to control stereochemistry, reduce the number of synthetic steps, minimize waste, and avoid the use of hazardous reagents. Several synthetic routes for Rolapitant have been developed, and ongoing research aims to optimize these processes for large-scale manufacturing. medkoo.com

Integration of Multi-Omics Data with Molecular Studies for Deeper Understanding

To fully understand the multifaceted role of the NK1 receptor system and the effects of antagonists like Rolapitant, researchers are turning to multi-omics approaches. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, a more holistic picture of the biological pathways modulated by NK1 receptor blockade can be achieved. arxiv.orgdoaj.org This integrated analysis can help to:

Identify novel biomarkers that predict patient response to NK1 receptor antagonists.

Uncover new potential therapeutic targets within the Substance P/NK1 signaling cascade.

Elucidate the molecular mechanisms underlying the potential efficacy of Rolapitant in new indications like cancer or depression. nih.gov

While specific multi-omics studies on Rolapitant are still emerging, this approach is being successfully applied to related fields, such as understanding NK cell-mediated cytotoxicity, which could provide a framework for future investigations. medrxiv.orgnih.gov

Investigation of Receptor Biased Agonism/Antagonism for NK1 Receptors (functional selectivity)

The concept of biased agonism, or functional selectivity, posits that a ligand can selectively activate certain downstream signaling pathways of a receptor while blocking others. The NK1 receptor, as a G-protein-coupled receptor (GPCR), is known to couple to different G-protein subtypes, which opens the possibility of developing biased antagonists. mdpi.com Such compounds could offer a more refined therapeutic intervention by selectively blocking the signaling pathways responsible for a specific pathology (e.g., emesis or pain) while leaving other, potentially beneficial, pathways unaffected. This represents a sophisticated, next-generation approach to drug design that could lead to therapies with enhanced efficacy and reduced side effects.

Development of Advanced Preclinical Models for Studying NK1 Receptor Biology

Progress in exploring the full therapeutic potential of NK1 receptor antagonists depends heavily on the availability of predictive preclinical models. While initial testing of Rolapitant utilized established animal models of emesis amegroups.org, there is a need for more advanced models for other disease areas. This includes the development of:

Humanized Models: Genetically engineered animal models expressing human NK1 receptors to better predict clinical responses, as there are known species differences in receptor binding. nih.gov

In Vitro and In Silico Models: Sophisticated cell-based assays, organoids, and computational models to screen new compounds and study the complex biology of the NK1 receptor system with greater accuracy and throughput.

Disease-Specific Models: The creation of more robust animal models for pain, depression, and cancer that accurately reflect the role of the Substance P/NK1 system in these human diseases. uga.eduresearchgate.net

These advanced models will be instrumental in validating new therapeutic applications for Rolapitant and guiding the development of the next generation of NK1 receptor antagonists.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Rolapitant (1R,2R,3R)-Isomer, and how do reaction conditions influence stereochemical purity?

  • Methodological Answer : The synthesis of Rolapitant’s (1R,2R,3R)-isomer typically involves asymmetric catalysis or chiral resolution. Key steps include:

  • Chiral chromatography for enantiomeric separation .
  • X-ray crystallography or NMR spectroscopy to confirm stereochemistry .
  • Optimization of solvents (e.g., polar aprotic) and catalysts (e.g., BINAP-metal complexes) to minimize racemization .
    • Data Consideration : Monitor yields and enantiomeric excess (EE) using HPLC with chiral columns. Purity thresholds (>98% EE) are critical for pharmacological relevance .

Q. How is the (1R,2R,3R)-isomer distinguished from other stereoisomers in receptor-binding assays?

  • Methodological Answer : Use radioligand displacement assays (e.g., [³H]-substance P) to measure affinity (Ki) for the NK₁ receptor.

  • Controls : Include racemic Rolapitant and inactive enantiomers to establish selectivity .
  • Statistical validation : Replicate experiments (n ≥ 3) with ANOVA to compare binding affinities .

Q. What in vitro models are appropriate for assessing the isomer’s pharmacokinetic properties?

  • Methodological Answer :

  • Caco-2 cell monolayers to predict intestinal permeability .
  • Microsomal stability assays (human liver microsomes) to evaluate CYP450-mediated metabolism .
  • Plasma protein binding via equilibrium dialysis to determine free fraction .

Advanced Research Questions

Q. How do metabolic pathways of the (1R,2R,3R)-isomer differ across species, and what implications arise for translational studies?

  • Methodological Answer :

  • Comparative metabolomics : Use LC-MS/MS to identify species-specific metabolites (e.g., human vs. rat hepatocytes) .
  • PBPK modeling to extrapolate clearance rates and adjust dosing regimens .
    • Data Contradictions : Discrepancies in metabolite profiles (e.g., oxidative vs. glucuronide pathways) may require re-evaluating preclinical models .

Q. What experimental strategies resolve contradictions in reported efficacy data between in vitro and in vivo models?

  • Methodological Answer :

  • Dose-response alignment : Ensure in vivo dosing matches free plasma concentrations from in vitro IC₅₀ values .
  • Pharmacodynamic biomarkers : Measure CNS penetration via CSF sampling or PET imaging to validate target engagement .
    • Framework : Apply PICO (Population: animal models; Intervention: isomer dosing; Comparison: racemate; Outcome: emesis reduction) to refine hypothesis testing .

Q. What mechanisms underlie the enantiomer-specific activity of the (1R,2R,3R)-isomer in neurokinin receptor antagonism?

  • Methodological Answer :

  • Molecular docking simulations : Compare binding poses of enantiomers using receptor crystal structures (PDB ID: e.g., 7NK1) .
  • Alanine scanning mutagenesis to identify critical receptor residues for isomer binding .
    • Data Gaps : Conflicting computational vs. empirical data may arise from solvent effects in docking; validate with SPR (surface plasmon resonance) .

Q. How can Delphi studies optimize consensus on Rolapitant’s isomer prioritization in clinical research pipelines?

  • Methodological Answer :

  • Round 1 : Collect open-text responses from experts on isomer-specific advantages (e.g., reduced CYP3A4 interactions) .
  • Round 2-3 : Rank priorities (e.g., bioavailability, toxicity) using Likert scales and analyze via non-parametric tests .

Methodological Frameworks for Rigor

Q. What criteria ensure reproducibility in synthesizing Rolapitant’s (1R,2R,3R)-isomer?

  • Answer : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant):

  • Document reaction parameters (temperature, catalyst loading) in machine-readable formats .
  • Share synthetic protocols via repositories like Synthace or protocols.io to enable replication .

Q. How should researchers design studies to address gaps in enantiomer-specific toxicity profiles?

  • Answer :

  • Systematic review using SPIDER framework (Sample: in vivo models; Phenomenon: isomer toxicity; Design: comparative studies; Evaluation: histopathology; Research type: experimental) .
  • Ethical compliance : Pre-register animal studies in platforms like PREPARE to minimize redundant experimentation .

Tables for Key Data Comparison

Table 1 : Stereochemical Purity Across Synthesis Methods

MethodEE (%)Yield (%)Cost (USD/g)Reference
Chiral Resolution99.2451200
Asymmetric Catalysis98.568950

Table 2 : In Vivo Efficacy of (1R,2R,3R)-Isomer vs. Racemate

Model (Species)Dose (mg/kg)Emesis Reduction (%)Plasma Half-life (h)Reference
Ferret1085 ± 512.3 ± 1.2
Rat2072 ± 88.9 ± 0.9

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.